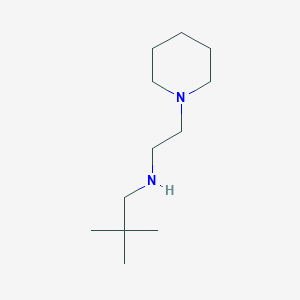
Ni(4-Mestb)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel tris(4-methylstyryl)borate, commonly referred to as Ni(4-Mestb)3, is a nickel-based compound that has garnered attention in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Mestb)3 typically involves the reaction of nickel salts with 4-methylstyrylborate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and 4-methylstyrylborate in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ni(4-Mestb)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can convert nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where the 4-methylstyrylborate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands under inert conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ni(4-Mestb)3 has a wide range of applications in scientific research:
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications, although specific uses in these fields are still under exploration.
Wirkmechanismus
The mechanism by which Ni(4-Mestb)3 exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation and conversion of substrates through redox reactions and ligand exchange processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
Vergleich Mit ähnlichen Verbindungen
Ni(4-Mestb)3 can be compared with other nickel-based compounds such as:
Ni(4-tBustb)3: A similar compound with tert-butyl groups instead of methyl groups, known for its stability and catalytic efficiency.
This compound stands out due to its unique ligand structure, which provides a balance between stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C48H48Ni |
|---|---|
Molekulargewicht |
683.6 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C16H16.Ni/c3*1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16;/h3*3-12H,1-2H3;/b3*12-11+; |
InChI-Schlüssel |
KFYDKUQIIJPTAG-REVIYNFFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.[Ni] |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


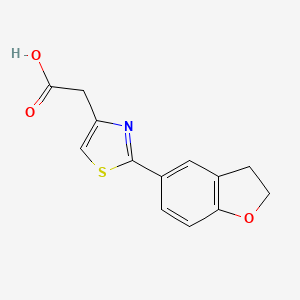
![2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)
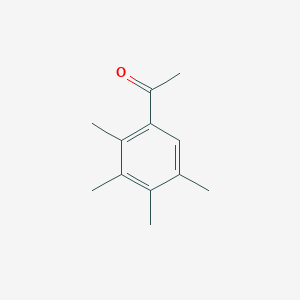
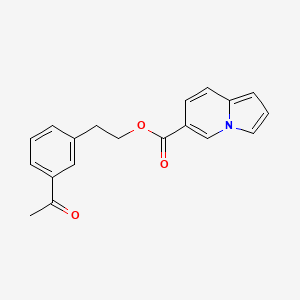
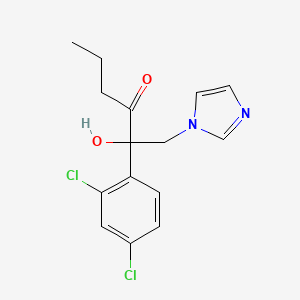
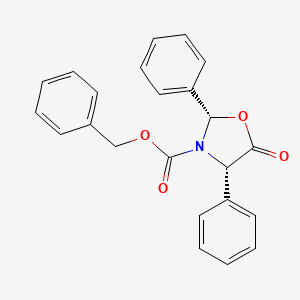
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
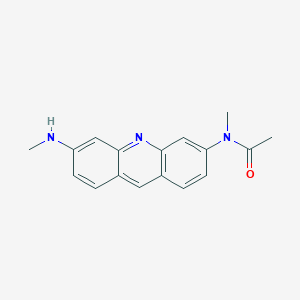
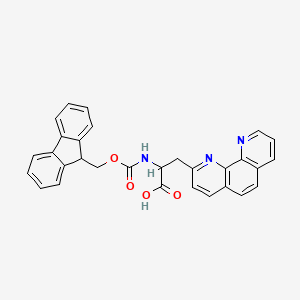

![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)
